molecular formula C11H19NO3 B1321219 Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate CAS No. 748805-96-1

Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate

Cat. No.: B1321219
CAS No.: 748805-96-1
M. Wt: 213.27 g/mol
InChI Key: UHNJPHHZWSDWHT-UHFFFAOYSA-N
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Description

Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate is a cyclic organic compound with the molecular formula C12H19NO3. It belongs to the family of oxazepines, which are seven-membered heterocyclic compounds containing a nitrogen atom and an oxygen atom in a ring structure.

Preparation Methods

The synthesis of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as tert-butylamine, formaldehyde, and a suitable carboxylic acid derivative.

    Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the oxazepane ring. This reaction is often catalyzed by acids or bases under controlled temperature and pressure conditions.

    Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazepane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazepane products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the oxazepane ring.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules, making it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure and reactivity make it a potential lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate can be compared with other similar compounds in the oxazepane family, such as:

    Tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate: This compound has a similar structure but with a different substitution pattern, leading to distinct chemical and biological properties.

    6-Methylene-1,4-oxazepane-4-carboxylic acid tert-butyl ester: Another closely related compound with variations in the functional groups attached to the oxazepane ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 6-methylidene-1,4-oxazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-9-7-12(5-6-14-8-9)10(13)15-11(2,3)4/h1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNJPHHZWSDWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(=C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610420
Record name tert-Butyl 6-methylidene-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748805-96-1
Record name tert-Butyl 6-methylidene-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

60% Sodium hydride in oil (26 g, 0.65 mol, 2.17 eq) was added in one portion in argon flow at 5° C. to a solution of 3-chloro-2-chloromethyl-1-propene (35 mL, 0.3 mol, 1 eq) in dimethylformamide (500 mL). Then a solution of tert-butyl (2-hydroxyethyl)carbamate (48.3 g, 0.3 mol, 1 eq) in THF (500 mL) was added, and the reaction mixture was heated to 25° C. and stirred at this temperature for 2 h. Then the reaction mixture was neutralized with glacial AcOH (4.5 mL) and evaporated in water aspirator vacuum at 45-55° C. using a 15-cm reflux condenser. The residue was poured with water (300 mL) and extracted with a mixture of ethyl acetate (200 mL), hexane (100 mL) and chloroform (50 mL). The organic layer was separated and washed with water (2×100 mL) and brine. The combined aqueous layer was extracted with a mixture of ethyl acetate (150 mL) and hexane (50 mL). The organic layer was separated and washed with water (2×100 mL) and brine. The extracts were filtered sequentially through silica gel (25 g) and sodium sulfate (50 mL) eluting with chloroform (100 mL). The filtrate was evaporated, and the residue was distilled in vacuum to give title compound as a colorless oil (bp 76-79° C. at 0.7 mmHg) (35.8 g, 0.177 mol, 56%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
48.3 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Three
Yield
56%

Synthesis routes and methods II

Procedure details

Sodium hydride (992.6 mg, 60% in mineral oil, 24.8 mmol) was added portionwise to a solution of (2-hydroxy-ethyl)-carbamic acid tert-butyl ester (2 g, 12.4 mmol) in 1-methyl-2-pyrrolidinone (20 ml) at −2° C., in order to maintain the temperature below 5° C. The mixture was then stirred for 30 minutes, cooled to −5° C., and a solution of 3-chloro-2-chloromethyl-1-propene (1.44 ml, 12.4 mmol) in 1-methyl-2-pyrrolidinone (10 ml) added dropwise in order to maintain the temperature below 3° C. Once addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for a further 18 hours. The reaction mixture was diluted with water and extracted with ether (2×50 ml). The combined organic extracts were dried over magnesium sulphate and evaporated under reduced pressure. The residual oil was purified by column chromatography on silica gel using ethyl acetate:pentane (10:90) to give the title compound as a clear oil, 713 mg.
Quantity
992.6 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of tert-butyl 2-hydroxyethylcarbamate 38.1 (9.00 mL, 58.2 mmol) in DMF (50.0 mL) was cooled in a ice bath and treated portion wise with sodium hydride (60% in mineral, 5.12 g, 128 mmol). The mixture was stirred in ice bath for 15 minutes and then treated with 3-chloro-2-(chloromethyl)prop-1-ene (7.07 mL, 61.1 mmol). After addition was complete, the ice bath was removed and the reaction mixture was stirred was stirred at room temperature overnight. The mixture was diluted with water and extracted with ether. The combined organics were dried over Na2SO4, filtered and concentrated in vacuo to afford an oil which purified by flash chromatography (gradient EtAOAc/hexane 5%-40%) to afford the desired product (4.6, 37% yield) clear oil. LCMS 114.10 [M-tBuCO2]+.
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step Two
Quantity
7.07 mL
Type
reactant
Reaction Step Three
Yield
37%

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